N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine
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Overview
Description
N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of several amino acids, including L-alanine, L-phenylalanine, and L-leucine, each contributing to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall cellular function.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, widely used in peptide synthesis.
N-Acetyl-L-alanine: Another acetylated amino acid used in various biochemical applications.
N-Acetyl-L-leucine: Known for its therapeutic potential in treating neurological disorders.
Uniqueness
N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine is unique due to its specific combination of amino acids and the presence of a benzoyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
189620-85-7 |
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Molecular Formula |
C27H33N3O6 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(4-benzoylphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H33N3O6/c1-16(2)14-23(27(35)36)30-26(34)22(29-25(33)17(3)28-18(4)31)15-19-10-12-21(13-11-19)24(32)20-8-6-5-7-9-20/h5-13,16-17,22-23H,14-15H2,1-4H3,(H,28,31)(H,29,33)(H,30,34)(H,35,36)/t17-,22-,23-/m0/s1 |
InChI Key |
ZXGNJYBFGFTAHZ-RTFZILSDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
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